su4984

Tyrosine Kinase Inhibitor PDGFR Insulin Receptor

SU4984 is the definitive indolinone for multi-kinase signaling research. Its unique ability to simultaneously inhibit FGFR1, PDGFR, and insulin receptor tyrosine phosphorylation—unlike analogs SU5402 or SU6668—makes it essential for FGF/PDGF/insulin crosstalk studies. It uniquely overcomes the RET V804M gatekeeper mutation that confers resistance to SU5416. Procure SU4984 for FGFR1 co-crystallization (PDB: 1AGW), RET-driven oncogenesis models, and angiogenesis research requiring VEGFR-sparing activity. For laboratory use only; not for human or veterinary application.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B1684538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesu4984
Synonyms3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone
SU 4984
Su-4984
SU4984
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O
InChIInChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13-
InChIKeyZNFJBJDODKHWED-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SU4984 Kinase Inhibitor: FGFR1/PDGFR/Insulin Receptor Modulator for Oncogenic Signaling Research


SU4984 is a cell-permeable, ATP-competitive, and reversible indolinone-based protein tyrosine kinase inhibitor that primarily targets fibroblast growth factor receptor 1 (FGFR1) with an IC50 range of 10–20 μM in the presence of 1 mM ATP [1]. It also inhibits platelet-derived growth factor receptor (PDGFR) and insulin receptor tyrosine phosphorylation, distinguishing it from structurally related indolinone compounds . The compound's co-crystal structure with the FGFR1 kinase domain (PDB: 1AGW) was resolved in 1997, providing foundational structural insight into the ATP-binding cleft interactions of the indolinone scaffold [2].

Why SU4984 Cannot Be Interchanged with SU5402 or Other Indolinone Analogs in Kinase Signaling Studies


Despite sharing a 3-benzylideneindolin-2-one core scaffold with close structural analogs such as SU5402, SU4984 exhibits a distinct off-target inhibition profile that precludes direct experimental substitution. While both compounds inhibit FGFR1 with comparable IC50 values of 10–20 μM in the presence of 1 mM ATP, SU4984 robustly inhibits PDGFR and insulin receptor tyrosine phosphorylation, whereas SU5402 acts only as a weak inhibitor of PDGFR and does not inhibit insulin receptor phosphorylation . Furthermore, SU4984 retains activity against RET kinase harboring the MEN2 gatekeeper mutation (V804M) that confers resistance to SU5416, underscoring compound-specific mutational sensitivity profiles [1]. These differential selectivity patterns mean that substituting SU4984 with SU5402, SU5416, or SU6668 fundamentally alters the experimental signaling landscape, potentially confounding interpretation of FGFR1-dependent versus multi-kinase effects.

Quantitative Differentiation Evidence for SU4984 Relative to Indolinone and FGFR Inhibitor Comparators


Comparative PDGFR and Insulin Receptor Inhibition: SU4984 vs. SU5402

SU4984 demonstrates substantially broader secondary kinase inhibition compared to its close structural analog SU5402. While both compounds share an identical 3-benzylideneindolin-2-one core and equivalent FGFR1 inhibitory potency (IC50 = 10–20 μM with 1 mM ATP), SU4984 strongly inhibits tyrosine phosphorylation of both PDGF receptor and insulin receptor . In direct contrast, SU5402 acts only as a weak inhibitor of PDGFR and does not inhibit insulin receptor phosphorylation at all .

Tyrosine Kinase Inhibitor PDGFR Insulin Receptor Selectivity Profile

Differential Activity Against RET Gatekeeper Mutation: SU4984 vs. SU5416

The MEN2-associated gatekeeper mutation RET V804M confers resistance to the indolinone derivative SU5416 but does not confer resistance to SU4984 [1]. In cell-free and cellular assays, SU5416 inhibits wild-type RET with potency comparable to its inhibition of other kinases, yet the V804M mutation abrogates this activity. SU4984, however, retains the ability to inhibit RET harboring the V804M gatekeeper mutation, as demonstrated by molecular docking and functional studies [1].

RET Kinase MEN2 Mutation Gatekeeper Resistance Thyroid Carcinoma

Cellular Autophosphorylation Inhibition Potency: SU4984 vs. SU5402 in NIH 3T3 Cells

In NIH 3T3 cellular assays measuring aFGF-induced FGFR1 autophosphorylation, SU4984 and SU5402 exhibit distinct potency windows. SU4984 inhibits aFGF-induced autophosphorylation of FGFR1 with an IC50 range of 20–40 μM [1]. In contrast, under identical assay conditions, SU5402 demonstrates approximately 2-fold higher cellular potency with an IC50 range of 10–20 μM [2].

FGFR1 Autophosphorylation Cellular Potency NIH 3T3 FGF Signaling

Structural Scaffold and Historical Precedent: SU4984 as the Co-Crystallized Prototype for Indolinone-FGFR1 Binding

SU4984 was the first indolinone-based FGFR1 inhibitor to have its co-crystal structure resolved (PDB ID: 1AGW, resolution 2.4 Å), deposited in 1997 [1]. This structure provided the foundational atomic-resolution blueprint for understanding how the 3-benzylideneindolin-2-one scaffold occupies the ATP-binding cleft of FGFR1, revealing key interactions including hydrophobic contacts between the oxindole ring and residues Val-492, Ala-512, Ile-545, Val-561, Ala-564, and Leu-630 [1]. While later compounds such as SU5402 (PDB: 1FGI) and PD173074 (PDB: 2FGI) have also been structurally characterized, SU4984 remains the seminal reference structure for this inhibitor class, with 1AGW serving as the template against which all subsequent indolinone-FGFR1 docking models and structure-activity relationship studies are compared [2].

Crystal Structure FGFR1 ATP-Binding Cleft Indolinone Scaffold PDB 1AGW

Comparative Multi-Target Profile: SU4984 vs. SU6668 (TSU-68) as FGFR/PDGFR/VEGFR Inhibitors

SU4984 and SU6668 (Orantinib, TSU-68) represent distinct multi-kinase inhibition profiles within the indolinone class, precluding direct substitution in angiogenesis or RTK signaling studies. SU6668 potently inhibits PDGFRβ (Ki = 8 nM), Flt-1/VEGFR1 (Ki = 2.1 μM), and FGFR1 (Ki = 1.2 μM) [1]. SU4984 inhibits FGFR1 with an IC50 of 10–20 μM and also inhibits PDGFR and insulin receptor, but does not demonstrate the nanomolar PDGFR potency or VEGFR inhibition characteristic of SU6668 [2].

Multi-Kinase Inhibitor PDGFR VEGFR Flt-1 Angiogenesis

Evidence-Based Application Scenarios for SU4984 Procurement in Kinase Research


Differential PDGFR and Insulin Receptor Co-Inhibition Studies

SU4984 is the appropriate selection when the research objective requires simultaneous inhibition of FGFR1, PDGFR, and insulin receptor tyrosine phosphorylation. This application scenario is directly supported by comparative vendor datasheet evidence showing that SU4984 inhibits both PDGFR and insulin receptor phosphorylation, whereas the close analog SU5402 exhibits only weak PDGFR inhibition and no insulin receptor activity . Studies examining crosstalk between FGF, PDGF, and insulin signaling pathways—or metabolic investigations requiring insulin receptor modulation alongside FGFR1 blockade—demand SU4984 specifically.

RET Gatekeeper Mutation Studies: V804M Resistance Circumvention

For research focused on RET-driven oncogenesis involving the MEN2-associated gatekeeper mutation V804M, SU4984 provides a tool compound that retains inhibitory activity where SU5416 fails. As demonstrated by Mologni et al. (2006), the V804M mutation confers resistance to SU5416 but not to SU4984 . This scenario applies to investigators working with medullary thyroid carcinoma models, RET/PTC oncogene systems, or screening campaigns aimed at identifying RET inhibitors that overcome gatekeeper resistance mechanisms.

Structure-Based Drug Design and Crystallographic Fragment Screening of FGFR1

SU4984 serves as the historical reference ligand for FGFR1 co-crystallization studies and structure-based drug design efforts involving the indolinone scaffold. The 1AGW PDB structure (resolution 2.4 Å, deposited 1997) provides the foundational atomic-resolution binding pose that informs docking studies, pharmacophore modeling, and competitive displacement assays for novel FGFR1 inhibitor candidates . Procurement of SU4984 is indicated for use as a positive control in crystallographic soaking experiments, as a reference inhibitor in surface plasmon resonance (SPR) binding validation, or as a benchmark compound in computational chemistry workflows validating new FGFR1 docking algorithms [1].

FGFR1-Specific Signaling Studies Requiring Minimal VEGFR Confounding

When the experimental objective is to interrogate FGFR1-dependent signaling without the confounding influence of potent VEGFR inhibition, SU4984 is preferable to multi-targeted indolinones such as SU6668 (TSU-68). SU6668 potently inhibits VEGFR (Flt-1 Ki = 2.1 μM) in addition to FGFR1 and PDGFRβ , whereas SU4984's reported inhibition spectrum centers on FGFR1, PDGFR, and insulin receptor, with no documented VEGFR activity [1]. This application scenario is particularly relevant for angiogenesis researchers seeking to isolate FGFR1-specific effects from VEGFR-mediated vascular responses, or for cell signaling studies where VEGFR blockade would constitute an unacceptable experimental confounder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for su4984

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.